molecular formula C15H14N2O B2733010 5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 4177-79-1

5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No. B2733010
CAS RN: 4177-79-1
M. Wt: 238.29
InChI Key: SREVNOABLVPRHG-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound with the molecular formula C15H14N2O . It is also known as Diazepam . The compound is used for research purposes .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectral data, elemental analyses, and alternative synthetic routes . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.28 . More detailed properties such as boiling point and melting point are not provided in the retrieved sources.

Scientific Research Applications

Chemical Transformations and Synthesis

5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is involved in various chemical transformations. For instance, its treatment with base results in the formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones, depending on the conditions used (Fryer, Winter, & Sternbach, 1967). Another study highlights the synthesis of different structural forms of benzodiazepines from this compound, which are determined by substituent modifications and result in significant changes in molecular conformation (Kravtsov et al., 2012).

Pharmacological Valorization

In pharmacology, derivatives of 4-phenyl-1,5-benzodiazepin-2-one, structurally similar to this compound, have been studied for their effects on the central nervous system. These derivatives show no toxic effects at therapeutic doses and exhibit varying psychotropic effects, including sedative and anxiolytic properties, but no hypnotic or cataleptic effects (Ongone et al., 2018); (Kanyonga, Zellou, Cherrah, & Essassi, 2010).

Central Nervous System Depressants

Research into 5-phenyl-1,4-benzodiazepines, a category that includes this compound, has revealed some compounds with significant activity as central nervous system depressants in mice (Moffett & Kamdar, 1979).

Molecular Structure Analysis

Studies on the molecular structure of benzodiazepine derivatives provide insights into their pharmacological properties. For example, an antagonist of 5-aryl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, closely related to this compound, was analyzed using X-ray diffraction, revealing key details about its molecular conformation (Andronati et al., 1982).

Cancer Research

In the context of cancer research, certain benzodiazepine derivatives, including this compound, have been explored for their potential role in inhibiting farnesyltransferase, an enzyme involved in tumor growth. This research has led to the advancement of specific compounds into clinical trials (Hunt et al., 2000).

Antioxidant and Analgesic Activities

4-Phenyl-1,5-benzodiazepin-2-one derivatives demonstrate notable antinociceptive and antioxidant effects. These properties suggest potential applications in treating pain and oxidative disorders (Ongone et al., 2019).

properties

IUPAC Name

5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,15-16H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREVNOABLVPRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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